molecular formula C17H19N3O2 B15018329 N'-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide

N'-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide

Cat. No.: B15018329
M. Wt: 297.35 g/mol
InChI Key: YHUMTMORFDIUDJ-CPNJWEJPSA-N
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Description

N’-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 4-hydroxyacetophenone and 3-methylaniline in the presence of a hydrazine derivative. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone back to the corresponding hydrazide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazides.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N’-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research in various scientific fields.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C17H19N3O2/c1-12-4-3-5-15(10-12)18-11-17(22)20-19-13(2)14-6-8-16(21)9-7-14/h3-10,18,21H,11H2,1-2H3,(H,20,22)/b19-13+

InChI Key

YHUMTMORFDIUDJ-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C(\C)/C2=CC=C(C=C2)O

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=C(C)C2=CC=C(C=C2)O

Origin of Product

United States

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